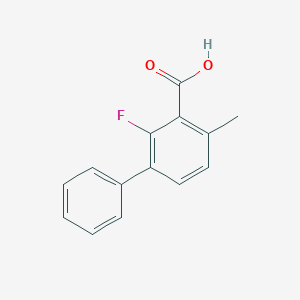

2-Fluoro-6-methyl-3-phenylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11FO2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

2-fluoro-6-methyl-3-phenylbenzoic acid |

InChI |

InChI=1S/C14H11FO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |

InChI Key |

DAFWXJCQEOENAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Fluoro 6 Methyl 3 Phenylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-Fluoro-6-methyl-3-phenylbenzoic acid is expected to display distinct signals corresponding to each unique proton environment. The protons on the benzoic acid ring (H-4 and H-5) and the phenyl substituent, along with the methyl and carboxylic acid protons, will each produce characteristic resonances.

The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will deshield nearby protons. The phenyl group's magnetic anisotropy can cause both shielding and deshielding effects depending on the proton's spatial orientation. The methyl group protons are expected to appear in the upfield region, while the acidic proton of the carboxyl group will be significantly downfield and may appear as a broad singlet.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet | - |

| H-4 | 7.15 - 7.25 | triplet | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0 |

| H-5 | 7.00 - 7.10 | triplet of doublets | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 10.0 |

| Phenyl (H-2', H-6') | 7.30 - 7.40 | multiplet | - |

| Phenyl (H-3', H-4', H-5') | 7.40 - 7.55 | multiplet | - |

The ¹³C NMR spectrum will provide information on the carbon skeleton. The molecule contains 14 carbon atoms, but due to symmetry in the unsubstituted phenyl ring, fewer than 14 signals may be observed. The carbon atom attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. The carbons adjacent to the fluorine (C-1, C-3) will exhibit smaller two-bond couplings (²JC-F). The carboxyl carbon is expected at the far downfield end of the spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O | 168 - 172 | ~2-4 (³JCF) |

| C-2 | 160 - 164 | ~240-250 (¹JCF) |

| C-3 | 140 - 144 | ~5-10 (²JCF) |

| C-6 | 135 - 138 | ~3-5 (³JCF) |

| C-1' | 134 - 137 | - |

| C-1 | 120 - 124 | ~15-25 (²JCF) |

| C-4 | 128 - 132 | ~3-5 (³JCF) |

| C-2', C-6' | 128.5 - 129.5 | - |

| C-3', C-5' | 128.0 - 129.0 | - |

| C-4' | 127.0 - 128.0 | - |

| C-5 | 115 - 118 | ~20-25 (²JCF) |

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single signal is expected for the fluorine atom in this compound. This signal will be split into a multiplet due to coupling with neighboring protons, primarily H-5 (³JH-F, ortho) and H-4 (⁴JH-F, meta). The chemical shift is typically reported relative to a standard like CFCl₃. For a fluorine atom on a benzene (B151609) ring, the chemical shift is expected in the range of -110 to -140 ppm.

Predicted ¹⁹F NMR Data (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between H-4 and H-5 on the benzoic acid ring, and among the coupled protons within the phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would definitively link each proton signal (e.g., H-4, H-5, CH₃) to its corresponding carbon signal (C-4, C-5, CH₃-carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations would include:

The methyl protons (CH₃) to C-6, C-5, and C-1.

H-5 to C-1, C-3, C-4, and the methyl carbon.

H-4 to C-2, C-5, and C-6.

The presence of three ortho-substituents (fluoro, methyl, and phenyl groups) around the biphenyl (B1667301) linkage (C-3 to C-1') creates significant steric hindrance. This hindrance is expected to restrict the free rotation around this C-C bond, a phenomenon known as atropisomerism.

Dynamic NMR (DNMR) studies at variable temperatures would be employed to investigate these conformational dynamics. At low temperatures, the rotation would be slow on the NMR timescale, potentially leading to the observation of distinct signals for the two non-equivalent atropisomers. As the temperature is increased, the rate of rotation would increase, causing these separate signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for this rotation could be calculated. For ortho-substituted biphenyls, these barriers can range from 10 to over 30 kcal/mol. ossila.commdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The high-resolution mass spectrum (HRMS) would confirm the molecular formula, C₁₄H₁₁FO₂, by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for 2-phenylbenzoic acid derivatives involves the loss of the ortho-substituent from the second phenyl ring, followed by cyclization to form a stable dibenzo[b,d]pyran-6-one cation. In this specific molecule, fragmentation might be complex due to the multiple substituents. Key expected fragments would include the loss of H₂O, CO, and COOH from the molecular ion.

Predicted Mass Spectrometry Data

| m/z (charge/mass ratio) | Predicted Identity | Notes |

|---|---|---|

| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular Ion (M⁺) |

| 213 | [M - OH]⁺ | Loss of hydroxyl radical |

| 212 | [M - H₂O]⁺ | Loss of water |

| 202 | [M - CO]⁺ | Loss of carbon monoxide |

| 185 | [M - COOH]⁺ | Loss of carboxyl group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₄H₁₁FO₂), HRMS provides an experimental mass that can be compared to the calculated theoretical mass, confirming its molecular formula. Typically, analyses are performed using techniques like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI). rsc.org

The expected HRMS data would involve measuring the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The comparison between the calculated and observed mass, usually within a few parts per million (ppm), serves as powerful evidence for the compound's identity.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₂FO₂⁺ | 231.08158 |

| [M-H]⁻ | C₁₄H₁₀FO₂⁻ | 229.06703 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules like carboxylic acids. It typically generates intact molecular ions with minimal fragmentation, making it ideal for determining molecular weight. mdpi.com For this compound, analysis in the negative ion mode is highly effective, as the acidic proton of the carboxyl group is readily lost to form the deprotonated molecule, [M-H]⁻. mdpi.com

The resulting mass spectrum would be expected to show a prominent peak corresponding to the m/z of the [M-H]⁻ ion. The capillary temperature and source voltage are key parameters that can be optimized to maximize the signal of the desired ion. mdpi.com ESI can be coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and confirm the purity of the target compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and polar nature of carboxylic acids, derivatization is often required prior to GC-MS analysis. nih.gov For this compound, a common derivatization method involves converting the carboxylic acid to a more volatile ester, such as a methyl ester, using reagents like diazomethane (B1218177) or BF₃·MeOH.

The derivatized sample is then injected into the gas chromatograph, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The retention time from the GC and the fragmentation pattern from the MS serve as two independent identifiers for the compound, making GC-MS an excellent method for purity assessment. The mass spectrum of the derivative would show a molecular ion peak and characteristic fragment ions resulting from the electron ionization process. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most distinctive feature for a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, which form dimers in the solid state or in concentrated solutions. docbrown.info Another key absorption is the strong C=O stretching vibration of the carbonyl group, expected between 1710 and 1680 cm⁻¹ for an aromatic carboxylic acid. researchgate.net Other significant peaks include C-O stretching, aromatic C=C stretching, and the C-F stretching vibration. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule. docbrown.info

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic/Methyl) | Stretching | 3100 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

For this compound, SCXRD analysis would be expected to reveal a structure where two molecules form a centrosymmetric, cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a characteristic solid-state feature for most carboxylic acids. nih.gov The analysis would also precisely define the dihedral angle (twist angle) between the two phenyl rings of the biphenyl moiety, which is influenced by steric hindrance from the substituents at the ortho positions. In the related biphenyl-2-carboxylic acid, these twist angles range from 46.5° to 52.5°. nih.gov Furthermore, the dihedral angle between the plane of the carboxylic acid group and the benzene ring to which it is attached would be determined, providing insight into steric strain. nih.gov The crystal packing would likely be further stabilized by weaker intermolecular interactions, such as C-H···F or C-H···π contacts. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Structural Feature | Cyclic hydrogen-bonded dimers | nih.gov |

| O···O Hydrogen Bond Distances | 2.634 - 2.676 Å | nih.gov |

| Biphenyl Twist Angles | 46.5° - 52.5° | nih.gov |

Analysis of Molecular Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H...π interactions)

The molecular packing of this compound in the crystalline state is anticipated to be governed by a combination of strong and weak intermolecular interactions, creating a stable three-dimensional supramolecular architecture.

Hydrogen Bonding: A predominant and highly directional interaction expected to be a primary motif in the crystal structure is the hydrogen bonding between the carboxylic acid moieties. Analogous to many benzoic acid derivatives, it is highly probable that molecules of this compound form centrosymmetric dimers through strong O-H...O hydrogen bonds. This interaction typically involves the hydroxyl group of one carboxylic acid donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule, resulting in a characteristic R²₂(8) ring motif. This robust synthon is a common feature in the crystal engineering of carboxylic acids and significantly influences their packing arrangement. In the crystal structure of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, similar inversion dimers linked by pairs of O—H⋯O hydrogen bonds are observed. nih.gov

C-H...π Interactions: In addition to the strong hydrogen bonds, weaker C-H...π interactions are also likely to play a crucial role in stabilizing the crystal lattice. These interactions would involve the hydrogen atoms of the methyl group or the aromatic rings acting as donors and the π-electron clouds of the phenyl rings serving as acceptors. Such interactions, though weaker than classical hydrogen bonds, are significant in directing the packing of aromatic molecules. For instance, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, these dimers are further linked by C—H⋯π interactions, forming molecular sheets. nih.gov

Role of Fluorine in Intermolecular Interactions: The presence of a fluorine atom at the 2-position introduces the possibility of other types of weak interactions, such as C-H...F or C-F...π contacts. While organofluorine compounds often exhibit low polarizability, the high electronegativity of fluorine can lead to specific intermolecular contacts that influence crystal packing. researchgate.net The participation of the fluorine atom in such interactions would depend on the local electronic environment and the steric accessibility of the atom.

Based on analyses of similar structures, the contributions of various intermolecular contacts can be quantified using Hirshfeld surface analysis. For a related biphenyl derivative, the major contributions to crystal packing were from H...H (39.7%), H...C (39.0%), and H...O (18.0%) interactions. nih.gov A similar distribution of contacts can be anticipated for this compound, highlighting the importance of a network of varied weak interactions in ensuring a densely packed and stable crystal structure.

Table 1: Predicted Intermolecular Interaction Parameters for this compound (based on analogous structures)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| O-H...O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | 2.6 - 2.8 | 160 - 180 |

| C-H...π | Aromatic C-H / Methyl C-H | Phenyl Ring (π-system) | 2.7 - 3.0 (H to ring centroid) | 140 - 170 |

| C-H...F | Aromatic C-H / Methyl C-H | Fluorine | 2.4 - 2.8 | 130 - 160 |

Note: The data in this table is illustrative and represents typical ranges observed in related crystal structures. Specific values for the title compound would require experimental determination.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is primarily defined by the torsional angles between the constituent functional groups, which are influenced by a delicate balance of steric hindrance and electronic effects.

Dihedral Angle between Phenyl Rings: A key conformational feature of biphenyl systems is the dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the compromise between π-conjugation, which favors planarity, and steric repulsion between ortho substituents, which promotes a twisted conformation. The presence of the methyl group at the 6-position and the phenyl group at the 3-position will induce significant steric strain, likely forcing the two phenyl rings to adopt a non-planar arrangement. In a structurally similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the aromatic rings of the biphenyl moiety is 26.09 (4)°. nih.gov A similar twisted conformation can be expected for this compound to alleviate steric clashes.

Orientation of the Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the benzoic ring is another critical conformational parameter. This is defined by the C-C-C=O and O=C-O-H torsion angles. While there is a tendency for the carboxylic acid group to be coplanar with the aromatic ring to maximize conjugation, steric hindrance from the ortho-substituents (fluoro and methyl groups) will likely cause it to be twisted out of the plane of the benzoic ring. The steric repulsion between the ortho substituents and the carboxylic acid group is a well-documented phenomenon in substituted benzoic acids. For example, in 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37 (15)° from the plane of the benzene ring. researchgate.net A similar deviation from planarity is anticipated for the title compound.

Table 2: Predicted Conformational Parameters for this compound (based on analogous structures)

| Parameter | Description | Predicted Value/Range | Rationale |

| Dihedral Angle (Phenyl-Phenyl) | The angle between the planes of the two phenyl rings. | 25 - 60° | Steric hindrance between the rings and substituents at positions 2, 6, and 3'. nih.gov |

| Dihedral Angle (Carboxyl-Ring) | The angle between the plane of the carboxylic acid group and the benzoic ring. | 10 - 30° | Steric repulsion from ortho-substituents (fluoro and methyl groups). researchgate.net |

Note: The values in this table are estimations based on data from structurally related molecules and established principles of conformational analysis. Precise values are contingent on experimental crystallographic data.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Methyl 3 Phenylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed examination of molecular properties from first principles, providing a quantum mechanical description of the electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. scispace.com For 2-Fluoro-6-methyl-3-phenylbenzoic acid, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar aromatic carboxylic acids. Actual values would be determined by specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.36 Å |

| C=O Bond Length (Carboxyl) | ~1.24 Å |

| C-O Bond Length (Carboxyl) | ~1.31 Å |

| C-C Bond Length (Inter-ring) | ~1.48 Å |

| C-C-O Angle (Carboxyl) | ~115° |

| O=C-O Angle (Carboxyl) | ~123° |

| Dihedral Angle (Phenyl-Benzoic Acid) | 45-60° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxiapptec.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

Table 2: Calculated Electronic Properties and Reactivity Indices Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm or interpret experimental results. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Comparing calculated ¹H and ¹³C NMR shifts with experimental spectra aids in the precise assignment of signals to specific atoms within the molecule. wisc.edu

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. researchgate.net The calculated frequencies correspond to the molecule's normal modes of vibration. Due to systematic errors in calculations, computed frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov These calculations help in assigning specific absorption bands to functional group vibrations, such as the C=O stretch of the carboxylic acid or the C-F stretch.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Predicted values relative to TMS, subject to computational method and solvent effects.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl H (-COOH) | 10.0 - 12.0 | - |

| Aromatic H's | 7.0 - 8.0 | 115 - 140 |

| Methyl H's (-CH₃) | 2.2 - 2.5 | ~20 |

| Carboxyl C (-COOH) | - | 165 - 170 |

| Carbon bonded to F (C-F) | - | ~160 (with large C-F coupling) |

Table 4: Predicted Key IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (in dimer) | 2500 - 3300 (broad) |

| C=O stretch | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1250 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface is colored based on its electrostatic potential value: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid group, consistent with their high electronegativity and the presence of lone pairs. researchgate.net The hydrogen atom of the carboxyl group would exhibit a region of high positive potential. The aromatic rings would show a more complex potential distribution, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

Hirshfeld Surface Analysis and Energy Framework Calculations for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are used to generate a normalized contact distance (dₙₒᵣₘ) map, where red spots indicate close contacts like hydrogen bonds, and blue regions represent weaker or longer-range interactions. mdpi.comnih.gov

Energy framework calculations use the Hirshfeld surface analysis to compute the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal, providing a quantitative assessment of the crystal's stability and packing architecture. nih.gov

Table 5: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces and is typically the largest contributor. nih.gov |

| C···H / H···C | ~20-30% | Indicative of C-H···π interactions between aromatic rings. |

| O···H / H···O | ~10-15% | Crucial for identifying and quantifying hydrogen bonding, especially in carboxylic acid dimers. nih.gov |

| F···H / H···F | ~5-10% | Represents weaker hydrogen bonding or dipole-dipole interactions involving the fluorine atom. |

| C···C | ~3-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Reactivity and Derivatization Studies of 2 Fluoro 6 Methyl 3 Phenylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other functional groups, or its complete removal through decarboxylation.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy in medicinal chemistry for creating prodrugs or modifying a compound's physicochemical properties. researchgate.net These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or amine.

Esterification: The synthesis of esters from 2-Fluoro-6-methyl-3-phenylbenzoic acid can be achieved using various methods. Standard acid-catalyzed esterification with an alcohol (e.g., methanol) can be employed, often driven by the removal of water. mdpi.com For more sensitive substrates or milder conditions, coupling reagents are used. A highly efficient method involves the use of condensing agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), which, in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), can produce esters from nearly equimolar amounts of acids and alcohols in high yields. organic-chemistry.org

Amidation: Amide synthesis follows a similar pathway. The carboxylic acid is activated to facilitate reaction with a primary or secondary amine. This transformation is pivotal in the synthesis of biologically active molecules. For instance, the carboxylic acid group of the related 2-fluoro-6-methylbenzoic acid has been coupled to an allosteric motif via an amidation reaction to create potent enzyme inhibitors. ossila.com The synthesis of novel prodrugs for therapeutic applications often utilizes the formation of an amide bond to mask the carboxylic acid, which can later be cleaved in vivo to release the active drug. nih.gov

Below is a table summarizing common reagents for these transformations.

| Transformation | Reagent/Catalyst System | Purpose |

| Esterification | Alcohol, H₂SO₄ (cat.) | Direct condensation |

| Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), Et₃N, DMAP (cat.) | Mild condensation |

| Esterification | Zirconium/Titanium Solid Acid Catalyst | Heterogeneous catalysis |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Via acid chloride intermediate |

| Amidation | Carbodiimides (e.g., DCC, EDC), then Amine | Direct coupling |

| Amidation | HOBt/HBTU, DIPEA, Amine | Peptide coupling reagents |

The removal of the carboxylic acid group via decarboxylation offers a powerful method to generate an aryl radical, which can then participate in various bond-forming reactions. Traditional thermal decarboxylation of benzoic acids often requires harsh conditions and specific substitution patterns, such as ortho-substituents. nih.gov

Modern photochemical methods have emerged as mild and versatile alternatives. nih.gov Visible-light photoredox catalysis, in particular, enables the decarboxylation of a wide range of benzoic acids under gentle conditions. rsc.orgnih.gov The process is believed to involve a single-electron transfer (SET) from the carboxylate to an excited photocatalyst, generating an aroyloxy radical. This intermediate rapidly loses carbon dioxide to form the corresponding aryl radical. acs.orgu-fukui.ac.jp This aryl radical can then be trapped by various partners to form new C-C, C-B, or C-O bonds. nih.govnih.govacs.org

For example, the photoinduced decarboxylative reaction of benzoic acids with electron-deficient alkenes or diboron (B99234) species can yield adducts or arylboronate esters, respectively. nih.gov A general protocol for the decarboxylative hydroxylation of benzoic acids to form phenols has also been developed, proceeding through a copper-catalyzed radical pathway. nih.gov

| Reaction Type | Catalyst System | Key Feature |

| Photoredox Decarboxylation | Organic Photoredox Catalysts | Generates aryl radicals via SET acs.org |

| Visible-Light Decarboxylation | Ir or Ru photocatalyst, Base | Mild conditions, broad scope rsc.org |

| Decarboxylative Hydroxylation | Copper Catalyst, Light | Forms phenols from benzoic acids nih.gov |

| Decarboxylative Borylation | Organic Photoredox Catalysts, Diborane | Synthesis of arylboronate esters nih.gov |

To enhance the reactivity of the carboxylic acid, it is often converted into more electrophilic derivatives such as acid chlorides, anhydrides, or activated esters. These intermediates are not typically isolated but are used in situ for subsequent reactions like esterification or amidation.

Acid Chlorides: Acyl chlorides are highly reactive derivatives synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org

Anhydrides: Carboxylic anhydrides can be formed from the corresponding carboxylic acids. Symmetrical anhydrides can be synthesized by reacting an acid chloride with the sodium salt of the carboxylic acid or by using dehydrating agents. nih.gov Mixed anhydrides, such as those formed with pivaloyl chloride or using reagents like 2-methyl-6-nitrobenzoic anhydride, serve as potent activating agents for esterification. organic-chemistry.org

Activated Esters: These are another class of reactive intermediates where the carboxyl group is attached to a good leaving group. Examples include esters of N-hydroxysuccinimide (NHS) or pentafluorophenol. They are particularly useful in peptide synthesis and bioconjugation due to their stability and selective reactivity towards amines.

Aromatic Functionalization Reactions on the Benzoic Acid and Phenyl Rings

The two aromatic rings of this compound offer sites for further modification through electrophilic aromatic substitution or modern C-H functionalization techniques. The regiochemical outcome of these reactions is dictated by the electronic and steric properties of the existing substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution is governed by the directing effects of the groups already present on the ring. msu.edu

On the Benzoic Acid Ring: This ring contains four substituents:

-COOH (Carboxylic Acid): Strongly deactivating and a meta-director.

-F (Fluoro): Deactivating due to its inductive effect but an ortho, para-director due to resonance.

-CH₃ (Methyl): Activating and an ortho, para-director.

-C₆H₅ (Phenyl): Activating and an ortho, para-director.

The combined effect of these groups makes predicting the outcome complex. The carboxylic acid group strongly directs incoming electrophiles to the C5 position (meta to -COOH). However, this position is sterically hindered by the adjacent methyl and phenyl groups. The activating methyl and phenyl groups direct towards their ortho and para positions. The fluorine atom also directs ortho/para. Given the strong deactivating nature of the carboxyl group, reactions on this ring are generally disfavored compared to the appended phenyl ring. If substitution does occur, it would likely be at the C5 position, guided by the powerful -COOH director, despite steric hindrance.

On the Phenyl Ring: This ring is activated by its attachment to the benzoic acid core. It will direct incoming electrophiles to its ortho (C2', C6') and para (C4') positions. These positions are sterically accessible, making this ring the more probable site for EAS reactions like nitration or halogenation. libretexts.org

| Substituent | Ring Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Deactivating | meta |

| -F | C2 | Deactivating | ortho, para |

| -C₆H₅ | C3 | Activating | ortho, para |

| -CH₃ | C6 | Activating | ortho, para |

Transition metal-catalyzed C-H functionalization has become a transformative tool for selectively modifying aromatic rings, often at positions that are inaccessible through classical EAS reactions. The carboxylic acid group can serve as an effective directing group, coordinating to a metal catalyst and bringing it into proximity with a specific C-H bond. researchgate.netresearchgate.net

In the case of this compound, the carboxylate can direct a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to activate the ortho-C-H bonds of the appended phenyl ring (at the C2' and C6' positions). researchgate.net This occurs through the formation of a stable five- or six-membered metallacycle intermediate. This strategy allows for the selective introduction of various functional groups, including aryl, alkyl, or alkenyl moieties, at these positions. This approach is highly valuable as it bypasses the regioselectivity rules of traditional EAS and provides a direct route to highly substituted biphenyl (B1667301) derivatives. researchgate.netsemanticscholar.org

| Catalyst | Coupling Partner | Transformation |

| Pd(OAc)₂ | Aryl Halides | C-H Arylation |

| [RhCp*Cl₂]₂ | Alkenes | C-H Alkenylation |

| Ru(II) complexes | Alkynes | C-H Annulation |

| Pd(II) | Olefins | Alkenylative lactonization researchgate.net |

No Published Research Found on the Reactivity and Derivatization of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the reactivity and derivatization of the chemical compound this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the transformations of its methyl and fluoro groups, or the regioselectivity and stereoselectivity of its derivatization, as requested. The strict adherence to the specified compound, as per the user's instructions, precludes the use of data from related but structurally distinct molecules.

This lack of available data prevents the construction of an article that would meet the required standards of scientific accuracy and detail for the outlined sections:

Regioselectivity and Stereoselectivity in Derivatization: Without any derivatization studies, no conclusions can be drawn about the regiochemical or stereochemical outcomes of any potential reactions.

It is important to note that the absence of published data does not necessarily mean that the compound is unreactive or that such studies have not been conducted in private industrial research. However, based on publicly accessible information, the scientific community has not reported on the chemical reactivity and derivatization of this compound. Therefore, any article on this specific topic would be without a factual basis.

Structure Activity Relationship Sar Studies of 2 Fluoro 6 Methyl 3 Phenylbenzoic Acid Analogues

Impact of Fluoro Substitution on Molecular Interactions and Conformation

The fluorine atom at the 2-position of the benzoic acid ring is a crucial determinant of the biological activity of this class of compounds. Its high electronegativity and small size allow it to profoundly influence the molecule's electronic properties and conformational preferences.

Computational studies on ortho-fluoro-substituted benzoic acids reveal the existence of multiple low-energy conformers, primarily defined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring. nih.govnih.gov For 2-fluorobenzoic acid, both cis and trans conformers (referring to the dihedral angle of the O=C-O-H bond) are possible, with some being planar and others non-planar. nih.gov The presence of the ortho-fluoro substituent can lead to intramolecular interactions, such as hydrogen bonding between the fluorine and the carboxylic acid proton, which can stabilize certain conformations. researchgate.net This conformational control is critical, as the spatial arrangement of the carboxylic acid group is often vital for interaction with biological targets.

The fluorine atom also modulates the acidity of the carboxyl group. nih.govlibretexts.org Its strong electron-withdrawing inductive effect can increase the acidity, which may enhance binding to target proteins where the carboxylate form is required for interaction. nih.gov Furthermore, the C-F bond can participate in favorable multipolar interactions with protein residues, further contributing to binding affinity.

Table 1: Conformational Data of 2-Fluorobenzoic Acid This table is generated based on findings from computational studies on substituted benzoic acids for illustrative purposes.

| Conformer | O=C-O-H Dihedral | C6-C-C=O Dihedral | Relative Energy (kJ/mol) | Planarity |

| cis-I | ~0° | ~180° | 2.82 | Planar |

| cis-II | ~0° | ~0° | 0.00 | Planar |

| trans-I | ~180° | ~180° | Higher Energy | Non-Planar |

| trans-II | ~180° | ~0° | Higher Energy | Planar |

Data adapted from theoretical calculations on 2-fluorobenzoic acid. nih.gov

Role of Methyl Group Position and Steric/Electronic Effects

The methyl group at the 6-position, ortho to the carboxylic acid, exerts significant steric and electronic effects that are pivotal for the activity of these analogues. This is a manifestation of the "ortho effect," where bulky groups in the ortho positions can force the carboxylic acid group to twist out of the plane of the benzene ring. stackexchange.com

This sterically induced rotation disrupts the conjugation between the carboxyl group and the aromatic ring. stackexchange.com A consequence of this is often an increase in the acidity of the carboxylic acid, as the destabilizing resonance effect from the phenyl ring on the carboxylate anion is diminished. stackexchange.com This enhanced acidity can be favorable for biological activity.

From an electronic standpoint, the methyl group is weakly electron-donating. Theoretical studies on substituted biphenyl (B1667301) molecules have shown that the electronic properties, such as total energy and energy gap, are influenced by the position and number of methyl substituents. researchgate.net While the steric influence is often dominant for ortho substituents, the electronic contribution of the methyl group can subtly modulate the charge distribution within the ring, which may affect interactions with the biological target. The Taft steric parameter (Es) is a quantitative measure used in QSAR studies to describe the steric effects of substituents, and the methyl group's value indicates a moderate steric bulk. scienceforecastoa.com

Influence of Phenyl Ring Substitution and Rotational Dynamics on Analog Activity

The biphenyl scaffold is a cornerstone of this molecule's structure, and the substitution pattern on the second (3-position) phenyl ring, as well as the rotational dynamics between the two rings, are critical for activity. The dihedral angle between the two aromatic rings defines the molecule's three-dimensional shape and is a key factor in how it fits into a receptor's binding site.

Substituents on the appended phenyl ring can influence activity in several ways:

Steric Effects: Bulky substituents can hinder the rotation around the biphenyl bond, restricting the molecule to a specific range of conformations. This can be advantageous if the preferred conformation is the bioactive one.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) can alter the electronic properties of the phenyl ring. nih.gov This can impact interactions such as π-π stacking or cation-π interactions with the target protein.

For instance, in studies of related benzothiazole-phenyl analogues, the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated and influenced activity. nih.gov The specific position of substitution (ortho, meta, or para) on the phenyl ring dictates the vector and nature of these effects, allowing for fine-tuning of the molecule's properties.

Analogues with Modified Biphenyl Linkages

To explore the spatial and conformational requirements of the biological target further, researchers often synthesize analogues where the direct C-C bond of the biphenyl moiety is replaced by other chemical linkers. This strategy, a form of bioisosteric replacement, can alter the molecule's flexibility, geometry, and physicochemical properties. estranky.sk

Non-classical bioisosteres for the phenyl group, and by extension the biphenyl linkage, have been explored in medicinal chemistry to improve properties like solubility and lipophilicity. nih.govresearchgate.net Examples of potential linkers that could replace the direct bond in 2-fluoro-6-methyl-3-phenylbenzoic acid analogues include:

Ether or Thioether Linkages (-O-, -S-): These introduce more flexibility and can alter the angle between the two aromatic rings.

Amide Linkages (-NHCO-, -CONH-): These add rigidity and hydrogen bonding capabilities, which can lead to new interactions with the target.

Saturated Rings: Replacing one of the phenyl rings with a non-aromatic carbocycle or heterocycle, such as a bridged piperidine, can lead to significant improvements in drug-like properties. nih.gov

These modifications allow for a systematic probing of the three-dimensional space of the binding site, helping to define the optimal orientation and distance between the key pharmacophoric elements. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, which often exhibit anti-inflammatory properties, QSAR studies can provide valuable insights for designing more potent molecules. medcraveonline.com

The development of a QSAR model typically involves:

Data Set: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition).

Molecular Descriptors: Calculation of various physicochemical, electronic, and steric parameters for each molecule. Common descriptors include:

Electronic Parameters: Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents.

Steric Parameters: Taft steric parameters (Es) or Verloop steric parameters, which quantify the size and shape of substituents. scienceforecastoa.com

Lipophilicity Parameters: LogP or π values, which measure the hydrophobicity of the molecule or substituents.

Topological and Quantum Chemical Descriptors: Indices that describe molecular shape, connectivity, and electronic structure.

Model Generation: Using statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA), a mathematical equation is derived that links the descriptors to the biological activity. nih.govmedcraveonline.com

For example, QSAR studies on biphenyl carboxamide analogues with anti-inflammatory activity have shown that a combination of descriptors can effectively model the biological response. medcraveonline.com A typical QSAR equation might look like:

log(1/C) = a(Descriptor 1) + b(Descriptor 2) + ... + c

where C is the concentration required for a certain biological effect, and a, b, and c are constants derived from the regression analysis. Such models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Biphenyl Analogues

| Descriptor Type | Example Parameter | Property Described |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of a substituent. |

| Steric | Taft Steric Parameter (Es) | Bulkiness of a substituent. |

| Lipophilicity | LogP | Overall hydrophobicity of the molecule. |

| Thermodynamic | Molar Refractivity (MR) | Molar volume and polarizability of a substituent. |

| Topological | Kier & Hall Indices | Molecular size, shape, and branching. |

Advanced Analytical Methodologies for Detection and Quantification of 2 Fluoro 6 Methyl 3 Phenylbenzoic Acid and Its Analogues

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2-Fluoro-6-methyl-3-phenylbenzoic acid, enabling its separation from impurities and matrix components. The choice of technique depends on the analyte's properties and the analytical objective.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of non-volatile compounds like this compound, especially at trace levels. scirp.org Method development focuses on optimizing the separation on a reversed-phase (RP) column and enhancing ionization for mass spectrometric detection. nih.gov

For aromatic carboxylic acids, RP-HPLC columns such as a C18 are commonly employed. scirp.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent with an acid or buffer (e.g., 0.1% formic acid or ammonia (B1221849) in water) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgnih.gov A gradient elution program is often used to ensure efficient separation of the target analyte from other components. scirp.org

Optimization of MS/MS parameters is critical for achieving high sensitivity and selectivity. nih.gov Electrospray ionization (ESI) in negative mode is generally preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This involves optimizing the cone voltage and collision energies to maximize the signal intensity for the parent and daughter ions. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Aromatic Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.7 µm, 150 x 4.6 mm) | Separation of analyte from matrix |

| Mobile Phase A | 0.1% Ammonia or Formic Acid in Water | Aqueous component, pH control |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution |

| Flow Rate | 0.25 - 1.0 mL/min | Controls retention time and separation |

| Mode | Gradient Elution | Optimizes resolution and analysis time |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes formation of [M-H]⁻ ions |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity |

| Precursor Ion | [M-H]⁻ of the analyte | Parent ion selected for fragmentation |

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique suitable for volatile and thermally stable compounds. mdpi.com Carboxylic acids like this compound are generally non-volatile and require a derivatization step to increase their volatility and thermal stability. mdpi.comresearchgate.net This process modifies the functional group of the molecule, making it amenable to GC analysis. gcms.cz

Common derivatization approaches for carboxylic acids include silylation and alkylation (e.g., methylation). mdpi.comresearchgate.net

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the acidic proton of the carboxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)). TBDMS derivatives are often preferred due to their increased stability against hydrolysis compared to TMS derivatives. researchgate.net

Methylation: Reagents like boron trifluoride-methanol (BF₃·MeOH) can be used to convert the carboxylic acid into its corresponding methyl ester. nih.govnih.gov This is a robust method for preparing samples for the analysis of fluorobenzoic acids. nih.gov

The derivatization reaction conditions, including temperature and time, must be optimized to ensure a complete reaction. researchgate.net For instance, silylation reactions are often performed at temperatures between 60-80°C for 60-90 minutes. researchgate.net Following derivatization, the volatile analyte can be separated on a low-polarity capillary GC column and detected by the mass spectrometer. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for determining the purity and performing quantitative analysis of pharmaceutical ingredients and related substances. ekb.eg A reversed-phase HPLC method is typically developed for compounds like this compound. ekb.eg

Method development involves selecting an appropriate stationary phase, such as a Zorbax SB-Aq or similar C18 column, which provides good retention and peak shape for aromatic acids. ekb.eg The mobile phase is usually a gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to an acidic pH) and an organic solvent mixture (e.g., acetonitrile and methanol). ekb.eg Detection is performed at a wavelength where the analyte exhibits maximum UV absorbance, which for many benzoic acid derivatives is in the low UV range (e.g., 205 nm). ekb.eg This method allows for the effective separation of the main compound from its process-related impurities. ekb.eg

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest before chromatographic analysis. researchgate.netscispace.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques employed. researchgate.net

Solid-Phase Extraction (SPE): SPE is a powerful and widely used technique that provides high analyte recovery and cleaner extracts compared to LLE. scispace.comsigmaaldrich.com For acidic compounds like fluorobenzoic acids in aqueous samples, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges are often used. nih.govresearchgate.net The general SPE procedure involves four steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase. researchgate.net

Loading: The sample (with pH adjusted if necessary) is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interfering compounds are washed away with a weak solvent.

Elution: The analyte of interest is eluted with a small volume of a strong organic solvent. This process can achieve significant enrichment factors (e.g., 250-fold). nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method that partitions the analyte between two immiscible liquid phases. For an acidic analyte in an aqueous matrix, the pH of the sample is first adjusted to be acidic (at least 2 pH units below the pKa of the acid) to ensure it is in its neutral, protonated form. An immiscible organic solvent (e.g., ethyl acetate, diethyl ether) is then used to extract the neutral analyte from the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision

Validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. ekb.eg Validation is typically performed according to International Conference on Harmonisation (ICH) guidelines and involves assessing several key parameters. scirp.orgekb.eg

Linearity: This parameter demonstrates the relationship between the instrument response and the known concentration of the analyte. It is evaluated by analyzing a series of standards over a specified range. The linearity is typically expressed by the correlation coefficient (r²), which should ideally be >0.99. scirp.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For highly sensitive LC-MS/MS methods, LODs can be in the low ng/mL or even pg/mL range. nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where the sample is spiked with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within a range of 80-120%. scirp.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ekb.eg

Table 2: Representative Method Validation Data for Aromatic Acid Analysis

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | scirp.orgnih.gov |

| LOD | 0.01 - 10 ng/mL (Varies by method) | nih.govresearchgate.netnih.gov |

| LOQ | 0.05 - 50 ng/mL (Varies by method) | scirp.orgresearchgate.net |

| Accuracy (Recovery) | 80% - 120% | scirp.orgnih.gov |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | ekb.eg |

Application of Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest accuracy and precision in quantitative analysis, particularly at ultra-trace levels. nih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., a deuterated analogue) to the sample as an internal standard before any sample preparation or extraction. nih.gov

The isotopically labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic analysis. nih.gov Any analyte loss during sample workup will affect both the native and labeled compounds equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression/enhancement. nih.gov This technique is particularly valuable for analyzing fluorobenzoic acids in complex matrices like reservoir and ground water, enabling determination down to the ng/L range. nih.gov

Future Research Directions and Emerging Academic Applications

Exploration of 2-Fluoro-6-methyl-3-phenylbenzoic Acid as a Scaffold for Novel Compound Design in Chemical Biology

The biphenyl (B1667301) carboxylic acid motif is a privileged scaffold in medicinal chemistry, and the specific substitutions on this compound offer intriguing possibilities for the design of novel bioactive compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nbinno.com Future research will likely focus on leveraging this scaffold for the development of therapeutics targeting a range of diseases.

Biphenyl derivatives are known to be key components in the development of various pharmacologically active compounds. researchgate.net The unique substitution pattern of this compound could lead to the discovery of new anti-inflammatory drugs, anticancer agents, and treatments for metabolic diseases. chemimpex.comajgreenchem.com For instance, substituted biphenyl carboxylic acids have been investigated as potential anticancer agents, showing promising activity against various cancer cell lines. ajgreenchem.com The introduction of the fluoro and methyl groups on the biphenyl structure can be systematically varied to optimize biological activity and pharmacokinetic properties.

Table 1: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale |

| Oncology | Biphenyl scaffolds are present in numerous anticancer agents. The fluorine atom can enhance potency and metabolic stability. chemimpex.comajgreenchem.com |

| Inflammation | Nonsteroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen feature a fluorinated biphenyl structure. researchgate.net |

| Metabolic Diseases | The biphenyl moiety is a versatile scaffold for targeting various receptors and enzymes involved in metabolic pathways. chemimpex.com |

| Agrochemicals | Biphenyl derivatives have been successfully developed as insecticides, fungicides, and herbicides. researchgate.net |

Mechanistic Investigations of Complex Catalytic Transformations Involving the Compound

The structural features of this compound make it an interesting substrate for investigating complex catalytic transformations. The presence of multiple C-H bonds with different steric and electronic environments provides a platform for studying the regioselectivity of C-H functionalization reactions. Carboxylic acid-directed C-H activation, often catalyzed by transition metals like ruthenium, has emerged as a powerful tool for molecular synthesis. researchgate.net

Future research is expected to explore the late-stage functionalization of the this compound core to introduce additional functional groups. nih.gov This could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further elaborate the biphenyl structure. researchgate.netdntb.gov.ua Understanding the mechanistic details of these transformations will be crucial for the controlled and efficient synthesis of novel derivatives with desired properties. A deeper understanding of how the fluoro and methyl substituents influence the reactivity and selectivity of these catalytic processes will be a key area of investigation.

Development of Advanced Materials Incorporating the this compound Moiety

The rigid biphenyl core and the presence of a fluorine atom suggest that this compound could be a valuable building block for the development of advanced materials. chemimpex.com Fluorinated compounds often exhibit unique properties such as enhanced thermal stability and chemical resistance. chemimpex.com These characteristics are highly desirable in the formulation of high-performance polymers and coatings.

Future investigations may focus on incorporating this moiety into polymer backbones to create materials with tailored optical, electronic, and thermal properties. The ability of carboxylic acids to participate in the formation of self-assembled monolayers could also be explored, with the fluorine atom potentially influencing the packing and stability of these structures. nih.gov The synthesis of novel fluorinated building blocks is of significant interest for the development of new pharmaceuticals, agrochemicals, and highly functional materials. hokudai.ac.jp

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of Substituted Benzoic Acids

The application of artificial intelligence (AI) and machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting molecular properties and reaction outcomes. gu.seresearchgate.net For a molecule like this compound, where experimental data may be limited, AI and ML models can provide valuable insights.

Future research will likely involve the development of machine learning models to predict various properties of this compound and its derivatives, including their acid dissociation constants (pKa), solubility, and biological activity. gu.se These models can be trained on existing data for other substituted benzoic acids and biphenyl compounds to make accurate predictions for novel structures. nih.gov Furthermore, ML can be employed to predict the regioselectivity of late-stage functionalization reactions, guiding synthetic efforts towards the desired products. nih.gov The use of data-driven models can accelerate the discovery and optimization of new compounds based on the this compound scaffold. google.com

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Predicted Property/Outcome | Potential Impact |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, pKa, Lipophilicity | Accelerated screening of virtual libraries and prioritization of synthetic targets. nih.gov |

| Reaction Prediction | Regioselectivity of C-H functionalization, Reaction yields | Optimization of synthetic routes and reduction of experimental effort. nih.gov |

| De Novo Drug Design | Generation of novel molecular structures with desired biological activity | Discovery of new drug candidates based on the this compound scaffold. |

Q & A

Q. How can researchers optimize the synthesis of 2-fluoro-6-methyl-3-phenylbenzoic acid to improve yield and purity?

- Methodological Answer : A two-step synthesis approach is recommended, inspired by methodologies for structurally related benzoic acids. First, introduce the fluorine and methyl groups via electrophilic substitution or directed ortho-metalation, followed by coupling with a phenyl group using Suzuki-Miyaura or Ullmann reactions. Optimize reaction conditions (e.g., temperature, catalyst loading) based on precursor reactivity. For purification, employ recrystallization with ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, ¹⁹F) to confirm substitution patterns and fluorine integration , LC-MS (ESI+ mode) for molecular ion verification, and FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹). Use differential scanning calorimetry (DSC) to assess thermal stability and melting points. Cross-reference spectral data with databases like NIST Chemistry WebBook or published analogs (e.g., fluorinated benzoic acids in ) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectrophotometry (λ = 260 nm) over 24–72 hours.

- Thermal Stability : Heat samples to 40–80°C and analyze decomposition products using TGA and GC-MS. Fluorinated benzoic acids typically show resistance to hydrolysis but may degrade via decarboxylation at >100°C .

- Store at 2–8°C in amber glass vials under inert gas to minimize photodegradation and oxidation .

Q. What solvent systems are suitable for enhancing the solubility of this compound in biological assays?

- Methodological Answer : Test solubility in DMSO (common for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like ethanol or cyclodextrins. Use sonication (30 min, 40 kHz) to improve dispersion. For low solubility, derivatize the carboxylic acid group to a methyl ester or amide temporarily . Validate solubility via nephelometry or UV absorbance calibration curves.

Advanced Research Questions

Q. How can enantioselective synthesis of chiral analogs of this compound be achieved?

- Methodological Answer : Employ asymmetric catalysis: Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki coupling to introduce the phenyl group stereoselectively. For fluorination, leverage enantiopure fluorinating agents like NFSI (N-fluorobenzenesulfonimide) under phase-transfer conditions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) .

Q. What are the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Expose the compound to hydroxyl radicals (via Fenton’s reagent: Fe²⁺/H₂O₂) or UV/H₂O₂ systems. Analyze degradation products using high-resolution LC-QTOF-MS to identify intermediates (e.g., defluorinated metabolites, hydroxylated derivatives). Compare fragmentation patterns with libraries (e.g., mzCloud) and computational predictions (DFT calculations for bond dissociation energies) .

Q. How does this compound interact with bacterial efflux pumps or enzyme active sites?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., E. coli AcrB efflux pump, PDB ID: 4DX5). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For enzyme inhibition assays, use fluorogenic substrates (e.g., β-lactamase nitrocefin hydrolysis) and measure IC₅₀ values .

Q. Can computational models predict the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (EPI Suite, ECOSAR) to estimate biodegradation half-lives and ecotoxicity. Simulate adsorption to indoor surfaces (e.g., cellulose, gypsum) using molecular dynamics (GROMACS) to assess persistence in built environments .

Q. What strategies mitigate interference from impurities during HPLC analysis of this compound?

- Methodological Answer : Use orthogonal methods:

- HPLC : Gradient elution (0.1% TFA in water/acetonitrile) with diode-array detection (DAD) to track impurities at 210–400 nm.

- GC-MS : Derivatize with BSTFA to volatilize the compound.

- ICP-MS : Detect trace metal catalysts (e.g., Pd, Cu) from synthesis. Optimize SPE cartridges (C18 or HLB) for pre-column cleanup .

Q. How do surface interactions influence the stability of this compound in indoor environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.